

Proper Storage and Handling of Isovaleric Acid-13C: A Technical Guide

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Compound of Interest

Compound Name: Isovaleric acid-13C

Cat. No.: B1626659

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and experimental use of **Isovaleric Acid-13C**. Designed for professionals in research and drug development, this document outlines critical safety protocols, storage conditions, and detailed experimental methodologies to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction to Isovaleric Acid-13C

Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid naturally found in various foods and is an intermediate in the metabolism of the amino acid leucine. The 13C-labeled version (**Isovaleric Acid-13C**) is a stable, non-radioactive isotope tracer used extensively in metabolic research. Its primary applications include metabolic flux analysis (MFA) to quantify intracellular reaction rates and in studies of genetic metabolic disorders such as Isovaleric Acidemia.

Safety and Handling

Isovaleric acid is corrosive and possesses a strong, unpleasant odor. The 13C-labeled variant should be handled with the same precautions as the unlabeled compound. Adherence to safety guidelines is paramount to prevent exposure and ensure a safe laboratory environment.

General Precautions:

- Ventilation: Always handle **Isovaleric Acid-13C** in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[1\]](#)[\[2\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Avoid Contact: Prevent contact with skin, eyes, and clothing.[\[3\]](#)[\[4\]](#) In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[\[4\]](#)
- Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[\[1\]](#)[\[4\]](#)
- Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[\[1\]](#)[\[2\]](#)

Spill and Disposal:

- In the event of a spill, absorb the material with an inert substance such as sand or vermiculite and place it in a sealed container for disposal.[\[1\]](#)[\[5\]](#)
- Dispose of **Isovaleric Acid-13C** and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[\[3\]](#)[\[6\]](#)

Storage and Stability

Proper storage of **Isovaleric Acid-13C** is crucial for maintaining its chemical purity and isotopic enrichment. The following table summarizes the recommended storage conditions based on available data.

Form	Storage Temperature	Duration	Solvent	Notes
Powder	-20°C	Up to 2 years	N/A	Keep vial tightly sealed.[7]
Solution	4°C	Up to 2 weeks	DMSO	For short-term storage.[7]
Solution	-20°C	Up to 1 month	N/A	Store as aliquots in tightly sealed vials.[7]
Solution	-80°C	Up to 6 months	DMSO	For long-term storage of stock solutions.[7]

General Storage Recommendations:

- Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
- Protect from heat, sparks, and open flames as it is a combustible liquid.[8][9]
- Keep containers tightly closed to prevent degradation and contamination.[1][2][8]
- Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of isovaleric acid is presented below. These properties are expected to be nearly identical for the ¹³C-labeled version.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₂	[10]
Molecular Weight	102.13 g/mol (unlabeled)	[10][11]
Molecular Weight	~103.12 g/mol (1-13C)	[7][12]
Appearance	Colorless liquid	[10]
Odor	Disagreeable, rancid cheese-like	[10]
Boiling Point	175-177 °C	[8]
Melting Point	-29.3 °C	[10]
Flash Point	70-74 °C	[8][10]
Solubility	Slightly soluble in water; soluble in alcohol and other organic solvents.	[10][13]
Density	0.925 - 0.931 g/cm ³ at 20°C	[8][10]

Experimental Protocols

Isovaleric Acid-13C is a valuable tracer for studying fatty acid metabolism and related pathways. Below are detailed methodologies for its application in cell culture for metabolic flux analysis.

Metabolic Flux Analysis in Cell Culture

This protocol outlines the use of **Isovaleric Acid-13C** to trace its incorporation into downstream metabolites in cultured cells.

Materials:

- Cell line of interest
- Standard cell culture medium (e.g., DMEM, RPMI-1640)

- Dialyzed Fetal Bovine Serum (dFBS)
- Custom labeling medium (lacking unlabeled isovaleric acid)
- **Isovaleric Acid-13C**
- Cell culture plates (e.g., 6-well plates)
- Incubator (37°C, 5% CO₂)
- Ice-cold 0.9% (w/v) NaCl solution
- -80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
- Cell scraper
- Centrifuge

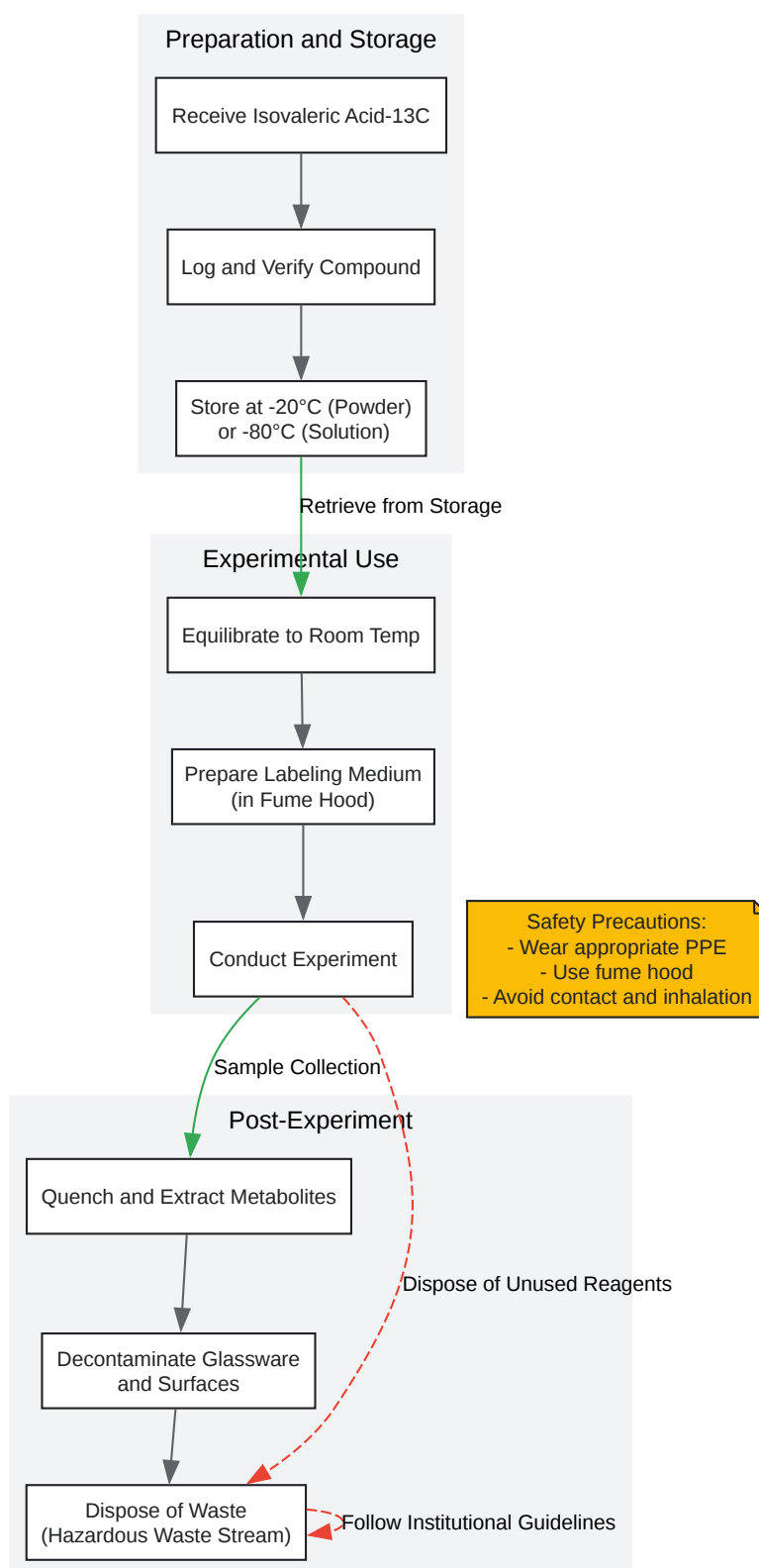
Procedure:

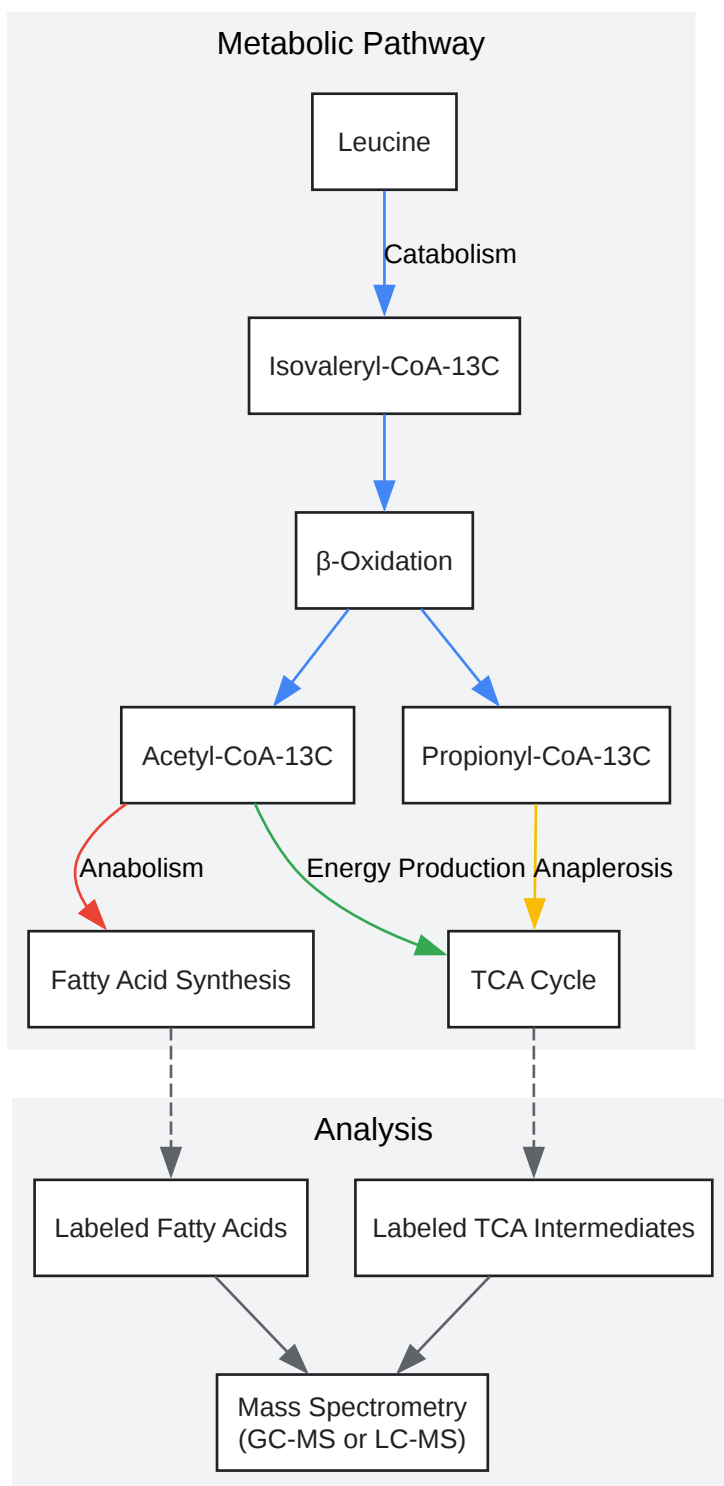
- Cell Seeding and Growth:
 - Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.
 - Culture cells in standard medium supplemented with dFBS until they are ready for the labeling experiment.
- Isotopic Labeling:
 - Once cells have reached the desired confluency, aspirate the standard medium.
 - Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
 - Add pre-warmed custom labeling medium containing the desired concentration of **Isovaleric Acid-13C**. The optimal concentration should be determined empirically but is typically in the micromolar to low millimolar range.

- Return the plates to the incubator and culture for a predetermined duration to achieve isotopic steady state. This is typically equivalent to at least 5-6 cell doubling times.
- Metabolite Quenching and Extraction:
 - Remove the culture plate from the incubator.
 - Immediately and rapidly aspirate the labeling medium.
 - Quickly wash the cell monolayer with ice-cold saline (less than 10 seconds).
 - Add the -80°C quenching/extraction solvent to the well and use a cell scraper to detach the cells.
 - Transfer the cell extract to a microcentrifuge tube.
- Sample Preparation for Mass Spectrometry:
 - Centrifuge the cell extract at a low temperature to pellet the protein and cell debris.
 - Collect the supernatant containing the metabolites.
 - The sample may require derivatization depending on the analytical method (e.g., for GC-MS analysis).
 - Analyze the sample using a mass spectrometer (GC-MS or LC-MS) to determine the mass isotopomer distributions of downstream metabolites.

Visualizations

Logical Workflow for Handling Isovaleric Acid-13C





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